molecular formula C9H16N2O2S B11887127 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11887127
M. Wt: 216.30 g/mol
InChI Key: OJXUJFHADWDPKI-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with the molecular formula C10H17NO2S It is characterized by a spirocyclic structure that includes a thia and diaza ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method includes the reaction of a suitable thiol with a diazacycloalkane under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the diaza ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-1-thia-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific combination of a thia and diaza ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-11-4-2-9(3-5-11)10-7(6-14-9)8(12)13/h7,10H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXUJFHADWDPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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